2-Bromo-3-fluoroquinoline
Overview
Description
2-Bromo-3-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological properties, making this compound a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 3-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Palladium on carbon (Pd/C) and triethylamine (NEt3) in methanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinolines.
Cross-Coupling Reactions: Formation of biaryl or alkynyl-quinoline derivatives.
Reduction: Formation of 3-fluoroquinoline.
Scientific Research Applications
2-Bromo-3-fluoroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It is a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
3-Fluoroquinoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.
2-Bromoquinoline: Lacks the fluorine atom, which may reduce its biological activity.
2-Chloro-3-fluoroquinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties
Uniqueness: 2-Bromo-3-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its versatility in synthetic chemistry and its potential as a pharmacologically active compound .
Properties
IUPAC Name |
2-bromo-3-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDNKIQMWIQDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479736 | |
Record name | 2-Bromo-3-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834883-99-7 | |
Record name | 2-Bromo-3-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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